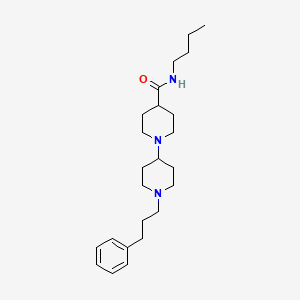![molecular formula C20H17N3O5S B5050273 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5050273.png)
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells and is known to play a key role in tumor growth and survival. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been found to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in various disease conditions.
实验室实验的优点和局限性
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several potential future directions for scientific research. It may be further studied for its anticancer properties and its potential use in the treatment of Alzheimer's disease. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide may be studied for its potential use in other disease conditions, such as inflammation and autoimmune disorders. Further research may also be conducted to optimize its therapeutic potential and to develop more effective analogs of 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide.
合成方法
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This compound is then reacted with 3-aminobenzenesulfonamide to form 3-{[(2-nitrophenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of 3-{[(2-nitrophenyl)amino]sulfonyl}benzoic acid with 2-methylaniline to form 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide.
科学研究应用
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anticancer properties and has been studied extensively for its ability to inhibit the growth of cancer cells. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
3-[(2-methylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-7-2-3-10-17(14)22-29(27,28)16-9-6-8-15(13-16)20(24)21-18-11-4-5-12-19(18)23(25)26/h2-13,22H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAVQNDBEIRWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(diethylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5050193.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5050205.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B5050210.png)
![5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]isophthalic acid](/img/structure/B5050226.png)
![N-(2-chlorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5050229.png)

![11-(3-bromophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050239.png)
![2-[tert-butyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B5050242.png)
![N-cyclooctyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5050244.png)
![8-[3-(2-fluorophenoxy)propoxy]quinoline](/img/structure/B5050253.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5050262.png)
![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5050263.png)

